Lipophilicity (LogP) Differentiation Relative to 2-Chloro Regioisomer
The 3-chloro substituted compound exhibits a lower calculated partition coefficient (LogP) compared to its 2-chloro regioisomer, indicating reduced lipophilicity and potentially altered membrane permeability and solubility profiles. [1]
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 2.15 (LogP) or 2.989 (cLogP) |
| Comparator Or Baseline | 2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide: cLogP 2.89 |
| Quantified Difference | ΔcLogP ≈ +0.1 (Target vs. Comparator) depending on calculation method; target consistently lower |
| Conditions | Computational prediction using various algorithms (Hit2Lead, Molbase, ChemicalBook) |
Why This Matters
Differences in LogP can affect compound solubility, membrane permeability, and overall bioavailability, which are critical parameters in both in vitro assays and in vivo studies.
- [1] Molbase. (n.d.). 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide. View Source
